molecular formula C11H18N2O B2961451 4-[2-(Dimethylamino)ethoxy]-2-methylaniline CAS No. 163130-79-8

4-[2-(Dimethylamino)ethoxy]-2-methylaniline

Cat. No.: B2961451
CAS No.: 163130-79-8
M. Wt: 194.278
InChI Key: GQHVHULTVSIAAR-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-2-methylaniline (CAS 163130-79-8) is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . It serves as a versatile aromatic amine derivative and valuable building block in organic synthesis and medicinal chemistry research. The compound features both an aniline group and a dimethylaminoethoxy side chain, a structural motif seen in compounds with diverse biological activities . This structure makes it a useful intermediate for constructing more complex molecules. Researchers can utilize it in the synthesis of potential pharmacologically active compounds. Its structural features are similar to those investigated for various biological activities, including anticancer and antiamoebic properties, as noted in studies of related aniline derivatives . The compound is provided as a high-purity material to ensure reliability in experimental workflows. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHVHULTVSIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline typically involves the reaction of 2-chloroethanol with 2-amino-4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[2-(Dimethylamino)ethoxy]-2-methylaniline 2-methyl, 4-(dimethylaminoethoxy) C₁₁H₁₈N₂O 206.28 Moderate basicity (pKa ~8–9), flexible side chain for receptor binding
4-Methoxy-2-methylaniline 2-methyl, 4-methoxy C₈H₁₁NO 137.18 Lower basicity (pKa ~4–5), used in bromodomain inhibitor synthesis
4-(2-(Dimethylamino)ethoxy)-2-fluoroaniline 2-fluoro, 4-(dimethylaminoethoxy) C₁₀H₁₅FN₂O 210.24 Enhanced lipophilicity (logP ~1.5), potential anticancer applications
4-[(Dimethylamino)methyl]-2-methylaniline 2-methyl, 4-(dimethylaminomethyl) C₁₀H₁₆N₂ 164.25 Higher steric hindrance, pKa ~8.95; used in polymer catalysts
4-Ethoxyaniline 4-ethoxy C₈H₁₁NO 137.18 Non-polar, used in Schiff base synthesis for crystallography

Reactivity and Functional Group Influence

  • Aromatic Amine Reactivity: The primary amine in this compound enables electrophilic substitution (e.g., diazotization), similar to 4-methoxy-2-methylaniline . However, the dimethylaminoethoxy group introduces steric and electronic effects that reduce reaction rates compared to simpler analogs like 4-ethoxyaniline .
  • Side Chain Flexibility: The ethoxy linker in the dimethylaminoethoxy group provides conformational flexibility, enhancing interactions with biological targets (e.g., estrogen receptors in droloxifene derivatives) .

Biological Activity

4-[2-(Dimethylamino)ethoxy]-2-methylaniline, also known as a tertiary amine, is a compound that has garnered attention for its diverse biological activities. Its unique structure, which includes a dimethylamino group and an ethoxy chain, contributes to its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : Approximately 194.27 g/mol
  • Structure : The compound features a dimethylamino group, an ethoxy chain, and a methylaniline moiety, which enhance its solubility and reactivity.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes, modulating their activity and influencing biochemical pathways.
  • Receptor Interaction : The compound may function as a ligand for certain receptors, affecting signal transduction and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study highlighted its cytotoxicity against lung cancer cell lines (A549 cells), demonstrating improved cell viability when compared to standard treatments . Additionally, it has been noted for its ability to induce apoptosis in cancer cells through specific pathways .

Anti-Amoebic Activity

In a notable case study, derivatives of this compound were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The findings showed significant efficacy in inhibiting amoebic growth, suggesting potential therapeutic applications in treating amoebiasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaUnique Features
4-[2-(Dimethylamino)ethoxy]-3-methylanilineC₁₁H₁₈N₂OContains a methyl group at the para position
4-(Dimethylamino)-N-methylanilineC₉H₁₂N₂Lacks the ethoxy group
4-(2-Hydroxyethyl)-N-methylanilineC₉H₁₃N₂OContains a hydroxyl group instead of an ethoxy

This table illustrates how the presence of specific functional groups in this compound may impart distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung and breast cancer models .
  • Antimicrobial Evaluations : The compound's antimicrobial efficacy was assessed against multiple pathogens, showing promising results that warrant further investigation into its mechanism and application as an antimicrobial agent .
  • Enzyme Interaction Studies : Research focused on understanding how this compound interacts with enzymes involved in critical metabolic pathways revealed its potential as a modulator of enzyme activity.

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